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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitroaniline

Cat. No.: B146649

Executive Summary: This guide provides a comprehensive analysis of the spectroscopic profile
of 2,6-Diiodo-4-nitroaniline, a crucial intermediate in various synthetic applications. Designed
for researchers and professionals in drug development and chemical synthesis, this document
outlines the principles, experimental protocols, and detailed interpretation of Fourier-Transform
Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass
Spectrometry (MS) data for this compound. By integrating established methodologies with
spectral interpretation, this guide serves as an authoritative reference for the structural
elucidation and quality control of 2,6-Diiodo-4-nitroaniline.

Introduction

2,6-Diiodo-4-nitroaniline is a highly substituted aromatic compound whose utility in organic
synthesis, particularly as a precursor for dyes and pharmaceutical agents, is significant.[1] The
precise arrangement of its functional groups—an amine (-NHz), a nitro group (-NOz2), and two
iodine atoms on a benzene ring—creates a unique electronic environment that dictates its
reactivity and physical properties. Accurate and unambiguous structural confirmation is
paramount for its application in complex synthetic pathways. Spectroscopic techniques are the
cornerstone of this characterization, providing a non-destructive and highly informative
fingerprint of the molecule's architecture. This guide details the application and interpretation of
key spectroscopic methods to provide a holistic understanding of 2,6-Diiodo-4-nitroaniline.

Physicochemical Properties
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A foundational understanding of a compound's physical properties is essential before
undertaking spectroscopic analysis, as these properties can influence sample preparation and
handling. 2,6-Diiodo-4-nitroaniline is typically encountered as a yellow crystalline solid.[1] Its
high melting point is indicative of a stable crystal lattice structure. Key properties are
summarized in Table 1.

Property Value Source(s)
Molecular Formula CeHal2N202 [2]
Molecular Weight 389.92 g/mol [2]
Light yellow to amber
Appearance [1][3]
powder/crystal
Melting Point 251-253 °C [4]

- Soluble in alcohol and ether;
Solubility ) ] [1]
insoluble in water.

CAS Number 5398-27-6 [4]

Spectroscopic Analysis Workflow

The comprehensive characterization of 2,6-Diiodo-4-nitroaniline involves a multi-technique
approach to confirm both the functional groups present and their connectivity. The logical
workflow ensures that each analysis provides complementary information, leading to an
unambiguous structural assignment.
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Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of 2,6-Diiodo-4-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles and Rationale for FT-IR

FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a
molecule. Infrared radiation induces vibrations in molecular bonds (stretching, bending), and
the specific frequencies at which a molecule absorbs this radiation are characteristic of the
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types of bonds present. For 2,6-Diiodo-4-nitroaniline, FT-IR is used to confirm the presence
of the amine (-NHz) and nitro (-NO2z) groups, as well as the aromatic ring.

Experimental Protocol: KBr Pellet Method

The solid nature of 2,6-Diiodo-4-nitroaniline makes the Potassium Bromide (KBr) pellet
method the preferred technique for FT-IR analysis. This approach minimizes spectral
interference from solvents.

o Sample Preparation: Grind 1-2 mg of the 2,6-Diiodo-4-nitroaniline sample into a fine
powder using an agate mortar and pestle.[5]

o Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and
mix thoroughly with the sample. The homogeneity of this mixture is critical for a clear
spectrum.[5]

o Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and
apply pressure (typically 7,000-10,000 psi) to form a transparent or translucent pellet.[1] A
clear pellet indicates that the particle size is sufficiently small to reduce light scattering.

» Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

e Background Scan: Perform a background scan with an empty sample compartment to
account for atmospheric CO2 and water vapor.

e Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16
or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of
4000 to 400 cm™1,

Data Interpretation

The FT-IR spectrum of 2,6-Diiodo-4-nitroaniline will be dominated by characteristic
absorptions from its functional groups. While a complete, peer-reviewed spectrum with peak
assignments is not readily available, the expected absorption regions can be accurately
predicted based on established correlation tables and data from similar compounds like p-
nitroaniline.[6][7]
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Wavenumber ] ) Expected .
Vibration Mode Rationale
(cm™?) Appearance
) Characteristic of a
N-H Asymmetric & ) )
3480 - 3350 ) Two sharp bands primary amine (-NHz)
Symmetric Stretch
group.[6]
Confirms the
) Weak to medium
3100 - 3000 Aromatic C-H Stretch presence of the
bands )
benzene ring.
) ] Further confirmation
N-H Scissoring . . .
~1630 ] Medium band of the primary amine
(Bending)
group.[6]
] A key indicator for
Asymmetric NO2 o
1550 - 1475 Strong, sharp band aromatic nitro
Stretch
compounds.[7]
' The second key
Symmetric NO:z o )
1360 - 1290 Strong, sharp band indicator for the nitro
Stretch
group.[7]
The C-I bond
absorption falls in the
~850 C-I Stretch Weak to medium band  fingerprint region and
can be difficult to
assign definitively.
Indicative of a 1,2,3,5-
C-H Out-of-Plane )
~830 Strong band tetrasubstituted

Bending

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of 'H and **C NMR

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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» 'H NMR reveals the number of different types of protons, their electronic environment, and
their proximity to other protons.

e 13C NMR provides a count of the non-equivalent carbon atoms in the molecule and
information about their chemical environment.

For 2,6-Diiodo-4-nitroaniline, the high degree of symmetry and the presence of strongly
electronegative and electropositive substituents lead to a simple yet informative set of spectra.

Experimental Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Diiodo-4-nitroaniline in a
suitable deuterated solvent (e.g., 0.7 mL of DMSO-ds or CDCI3) in an NMR tube. DMSO-ds is
often preferred for nitroanilines due to better solubility.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned
to the resonant frequencies of *H and *3C. Shimming is performed to optimize the
homogeneity of the magnetic field.[8]

e 1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters
include the spectral width, acquisition time, and relaxation delay.

e 13C NMR Acquisition: A proton-decoupled experiment is standard, which results in a
spectrum where each unique carbon appears as a single line. A sufficient number of scans
are acquired to achieve a good signal-to-noise ratio, as the 13C isotope has a low natural
abundance.

'H NMR Spectral Data and Interpretation

Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (at C3 and
C5) are chemically and magnetically equivalent.
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2,6-Diiodo-4-nitroaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146649#spectroscopic-data-of-2-6-diiodo-4-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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